molecular formula C18H12Cl2N4O2S B12510684 (Z)-3-((3-(2,6-dichlorobenzylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one

(Z)-3-((3-(2,6-dichlorobenzylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one

Cat. No.: B12510684
M. Wt: 419.3 g/mol
InChI Key: OAEWIFPTXKHRFH-UHFFFAOYSA-N
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Description

(Z)-3-((3-(2,6-dichlorobenzylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((3-(2,6-dichlorobenzylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorobenzylthio group: This step involves the nucleophilic substitution of a suitable leaving group with 2,6-dichlorobenzylthiol.

    Condensation with isobenzofuranone: The final step involves the condensation of the triazole derivative with isobenzofuranone under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, leading to the formation of various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorobenzylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-((3-(2,6-dichlorobenzylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole moiety is known to interact with biological targets, leading to various biological effects.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is investigated for its ability to inhibit specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its diverse reactivity makes it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of (Z)-3-((3-(2,6-dichlorobenzylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The dichlorobenzylthio group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-((3-(2,6-dichlorobenzylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one: This compound shares structural similarities with other triazole derivatives, such as fluconazole and itraconazole, which are well-known antifungal agents.

    Fluconazole: A triazole antifungal agent used to treat various fungal infections.

    Itraconazole: Another triazole antifungal agent with a broader spectrum of activity.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isobenzofuranone moiety. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H12Cl2N4O2S

Molecular Weight

419.3 g/mol

IUPAC Name

3-[[3-[(2,6-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]iminomethyl]-2-benzofuran-1-ol

InChI

InChI=1S/C18H12Cl2N4O2S/c19-13-6-3-7-14(20)12(13)9-27-18-22-17(23-24-18)21-8-15-10-4-1-2-5-11(10)16(25)26-15/h1-8,25H,9H2,(H,22,23,24)

InChI Key

OAEWIFPTXKHRFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NC3=NC(=NN3)SCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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